2-Phenylpyridine-4-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
58481-06-4 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-phenylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C12H11N3O/c13-15-12(16)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h1-8H,13H2,(H,15,16) |
InChI Key |
RPXUGIXOYDOMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for 2 Phenylpyridine 4 Carbohydrazide and Its Analogues
Direct Synthesis Approaches for 2-Phenylpyridine-4-carbohydrazide
The most direct and widely employed method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, typically an alkyl 2-phenylpyridine-4-carboxylate. This reaction is a standard and efficient method for forming the carbohydrazide (B1668358) moiety.
The general transformation proceeds by reacting the ester, such as ethyl or methyl 2-phenylpyridine-4-carboxylate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction is commonly carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727). nih.govajgreenchem.com The mixture is typically heated under reflux for a duration ranging from a few hours to overnight to ensure complete conversion. nih.govresearchgate.net The use of an excess of hydrazine hydrate is common to drive the reaction to completion and can prevent the formation of dimer byproducts. researchgate.net
Upon cooling the reaction mixture, the this compound product often precipitates as a solid and can be isolated by simple filtration. researchgate.net If the product does not precipitate, concentration of the reaction mixture followed by the addition of water to remove excess hydrazine can facilitate its isolation. researchgate.net
The synthesis of the necessary precursor, ethyl 2-phenylpyridine-4-carboxylate, can be achieved through various cross-coupling reactions or by esterification of the corresponding carboxylic acid.
Precursor Synthesis: Advanced Methodologies for 2-Phenylpyridine (B120327) Core
Organometallic Approaches in 2-Phenylpyridine Synthesis (e.g., Lithiation-Pyridine Reactions)
A classic and effective organometallic approach for synthesizing the 2-phenylpyridine core involves the reaction of phenyllithium (B1222949) with pyridine (B92270). wikipedia.orgorgsyn.org This method relies on the nucleophilic addition of the organolithium reagent to the pyridine ring.
The procedure begins with the formation of phenyllithium, typically by reacting bromobenzene (B47551) with lithium metal in a dry ether solvent. orgsyn.org The freshly prepared phenyllithium is then reacted with dry pyridine. wikipedia.orgorgsyn.org To facilitate the reaction and achieve higher yields, the initial ether solvent is often replaced by a higher-boiling solvent like toluene, and the mixture is heated to around 110°C for several hours. orgsyn.org
After the reaction is complete, a careful workup with water is performed, followed by extraction and purification by distillation to yield 2-phenylpyridine. orgsyn.org The yield of this reaction can be moderate, typically in the range of 40-49%. orgsyn.org
Alternative modern approaches for forming the 2-phenylpyridine skeleton include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can offer high yields and broad functional group tolerance. mdpi.comchemicalbook.com Another innovative, single-step method involves the vapor-phase cyclization of acetophenone, ethanol, formaldehyde, and ammonia (B1221849) over molecular sieve catalysts. rsc.org
Carbohydrazide Moiety Incorporation Techniques
The introduction of the carbohydrazide group is a pivotal step, and several reliable methods are available for this transformation.
Hydrazine Condensation Reactions
The condensation of esters with hydrazine hydrate is the most prevalent method for synthesizing carbohydrazides. nih.gov This nucleophilic acyl substitution reaction is broadly applicable to a wide range of esters.
The reaction conditions can be varied to optimize the yield and purity of the resulting hydrazide. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Alcohols such as ethanol and methanol are common solvents. researchgate.netgoogle.com Heating the reaction mixture, often to reflux, is typically required to drive the reaction forward. nih.gov The reaction time can range from as short as 30 minutes to 24 hours. google.comrsc.org
Using an excess of hydrazine hydrate is a common strategy to ensure the complete consumption of the starting ester. researchgate.net The molar ratio of ester to hydrazine hydrate can range from equimolar to a large excess of hydrazine. researchgate.netgoogle.com Upon completion, the hydrazide product can often be isolated by precipitation and filtration or by extraction after an aqueous workup. researchgate.net
Interactive Table: Typical Conditions for Hydrazine Condensation
| Ester Substrate | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl/Methyl Esters | 1.2 | Ethanol | 75-80 | 2 | High |
| Methyl Ester | 3 | N/A | Ambient | 24 | Quantitative |
| Generic Ester | 1.2 | None | Reflux | 0.5-2 | >90 |
| Generic Ester | 1 | Ethanol/Methanol | 70 | 1.5 | High |
| Generic Ester | 5-10 | Ethanol | Reflux | 3 | High |
Multicomponent Reactions for Hydrazide Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While direct one-pot synthesis of this compound via an MCR is not commonly reported, MCRs are extensively used to generate diverse hydrazide and pyrazole (B372694) derivatives.
For instance, four-component reactions involving hydrazine hydrate, an aldehyde, a β-ketoester (like ethyl acetoacetate), and barbituric acid can lead to the formation of complex heterocyclic systems such as pyrazolopyranopyrimidines. nih.gov In some MCRs, hydrazine hydrate reacts in situ with another component, like an acetylenedicarboxylate, to form an intermediate (e.g., a pyrazolone), which then participates in subsequent reactions with other starting materials. researchgate.net These strategies highlight the potential for developing novel, efficient syntheses of complex hydrazide-containing scaffolds.
Synthetic Routes to Key Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships for various applications. These syntheses often start from the parent carbohydrazide or a common precursor.
A common derivatization strategy involves the condensation of the terminal -NH₂ group of the carbohydrazide with various aldehydes or ketones to form N'-substituted or N'-benzylidene pyridine-4-carbohydrazides. nih.govnih.gov These reactions are typically carried out by refluxing the carbohydrazide and the carbonyl compound in a suitable solvent like ethanol.
Further modifications can be made to the 2-phenylpyridine core itself. For example, introducing substituents on the phenyl ring can be achieved by using a substituted starting material in the initial organometallic or cross-coupling reaction. mdpi.com Similarly, modifications to the pyridine ring can be accomplished, although this can be more challenging.
Analogues where the 2-phenylpyridine core is replaced by other heterocyclic systems, such as 2-phenylthiazole, have also been synthesized. nih.govnih.gov The synthetic strategies often follow a similar logic: synthesis of the core heterocycle, installation of a carboxylic acid or ester group, and subsequent conversion to the carbohydrazide and its derivatives.
Schiff Base Formation from Hydrazides
Schiff bases, characterized by an azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry, typically formed through the condensation of a primary amine with a carbonyl compound. cmjpublishers.comnih.gov Hydrazides, such as this compound, serve as effective amine precursors in this reaction. The lone pair of electrons on the terminal nitrogen of the hydrazide moiety attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable Schiff base. derpharmachemica.com This reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out in a suitable solvent like ethanol. ajgreenchem.com
The general pathway involves the reaction of a carbohydrazide with an appropriate aldehyde or ketone. cmjpublishers.com For instance, pyridine-4-carbohydrazide can be reacted with various aldehydes to form a series of Schiff base derivatives. cmjpublishers.com This reaction is not limited to simple aldehydes; substituted benzaldehydes and other complex carbonyl compounds are also used to create a diverse library of molecules. researchgate.net The formation of these compounds is a critical step in developing new molecules, as the structural versatility and coordinating ability of Schiff bases make them valuable in medicinal chemistry. cmjpublishers.com
Table 1: Examples of Schiff Base Formation from Hydrazide Derivatives
| Starting Hydrazide | Carbonyl Compound | Solvent/Catalyst | Resulting Schiff Base Type | Reference |
|---|---|---|---|---|
| Pyridine-4-carbohydrazide | Various Aldehydes | Ethanol, 60°C | Pyridine-4-carbohydrazide Schiff base derivatives | cmjpublishers.com |
| Phenyl Hydrazine | Benzaldehyde | Ethanol / Glacial Acetic Acid | (E)-2-benzylidene-1-phenylhydrazine | derpharmachemica.com |
| Biphenyl-4-carbohydrazide | 2,5-dimethoxybenzaldehyde | Not Specified | N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide | researchgate.net |
| Biphenyl-4-carbohydrazide | 4-fluorobenzaldehyde | Not Specified | N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | researchgate.net |
Synthesis of Thieno[2,3-b]pyridine-Carbohydrazide Analogues
The thieno[2,3-b]pyridine (B153569) core is a significant heterocyclic system. The synthesis of its carbohydrazide analogues often involves multi-step sequences starting from functionalized pyridine derivatives. A common strategy begins with a pyridine-2(1H)-thione, which can be reacted with an active halogenated reagent like ethyl chloroacetate (B1199739) to form an S-substituted intermediate. researchgate.net This intermediate can then undergo cyclization upon heating with hydrazine hydrate to directly yield a thieno[2,3-b]pyridine-carbohydrazide. researchgate.net
Another approach involves building the thieno[2,3-b]pyridine ring first and then introducing the carbohydrazide functionality. For example, a 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile can be S-alkylated with a halo-ketone, followed by cyclization to form a 3-aminothieno[2,3-b]pyridine derivative. mdpi.com The ester or nitrile group on the thienopyridine ring can then be converted to the corresponding carbohydrazide by treatment with hydrazine hydrate. researchgate.netarkat-usa.org For instance, ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate can be reacted with hydrazine hydrate to furnish the desired carbohydrazide. mdpi.com
Table 2: Synthetic Approaches to Thieno[2,3-b]pyridine-Carbohydrazide Analogues
| Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Pyridine-2(1H)-thione | 1. Ethyl chloroacetate 2. Hydrazine hydrate | Thieno[2,3-b]pyridine-2-carbohydrazide derivative | researchgate.net |
| Ethyl thieno[2,3-b]pyridine-2-carboxylate derivative | Hydrazine hydrate | Thieno[2,3-b]pyridine-2-carbohydrazide derivative | researchgate.net |
| Benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester | Hydrazine-di-chloride, Triethylamine | Benzo[b]thieno[2,3-c]pyridine-3-carbohydrazide | prepchem.com |
| Thieno[2,3-b]pyridine ethyl ester analogues | Hydrazine hydrate 99% | Diaminothieno[2,3-c] cmjpublishers.comarkat-usa.orgnaphthyridine-2-carbohydrazide | arkat-usa.org |
Synthesis of Diacylhydrazine Derivatives
Diacylhydrazines are compounds containing a -CO-NH-NH-CO- linkage. The synthesis of these derivatives starting from a carbohydrazide involves the acylation of the second nitrogen atom of the hydrazine moiety. This is a crucial method for modifying the properties of bioactive molecules. nih.gov A series of novel diacylhydrazine derivatives can be prepared by reacting a carbohydrazide, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, with various acylating agents, typically acyl chlorides or anhydrides, in the presence of a base. nih.gov
For example, the synthesis of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a diacylhydrazine group starts with the preparation of an intermediate hydrazide. nih.gov This hydrazide is then reacted with a substituted benzoyl chloride to yield the final diacylhydrazine product. This method allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. nih.gov The reaction conditions are generally mild, and the products can be isolated in good yields. nih.gov
Table 3: Synthesis of Diacylhydrazine Derivatives from Hydrazides
| Starting Hydrazide | Acylating Agent | Product Type | Significance | Reference |
|---|---|---|---|---|
| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide | Various acyl chlorides | Diacylhydrazines with a pyrazole scaffold | Creates novel derivatives with potential insecticidal activities. | nih.gov |
| Intermediate Hydrazide (from tert-butylcarbazate) | Substituted benzoyl chlorides | (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives with a diacylhydrazine moiety | Method to improve bioactivities of parent molecules. | nih.gov |
Coordination Chemistry and Metal Complexation of 2 Phenylpyridine 4 Carbohydrazide
Ligand Design Principles: Denticity and Coordination Sites
The coordination behavior of 2-Phenylpyridine-4-carbohydrazide is fundamentally dictated by the spatial arrangement of its donor atoms, which determines its denticity and preferred coordination sites. The ligand possesses several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the hydrazide group, and the carbonyl oxygen atom. This arrangement allows the ligand to act as a versatile chelating agent, capable of binding to metal ions in various modes.
Pyridine-2-carboxamide and its derivatives are known to form a variety of coordination complexes with different metal ions, showcasing diverse coordination geometries and nuclearities. researchgate.net The neutral ligand typically coordinates through the carbonyl oxygen, while the deprotonated amide form coordinates through the amide-nitrogen atom. researchgate.net In the case of this compound, the pyridine nitrogen and the carbonyl oxygen or the enolized oxygen of the hydrazide moiety are the primary coordination sites. The involvement of the hydrazinic nitrogens can lead to the formation of stable five- or six-membered chelate rings, a common feature in the coordination chemistry of hydrazone-based ligands. The specific coordination mode and denticity (the number of donor atoms attached to a single metal ion) can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of counter-anions.
Formation of Metal Complexes with Transition and Non-Transition Metal Ions
The rich coordination chemistry of this compound allows for the formation of a diverse range of metal complexes with both transition and non-transition metal ions.
Synthesis of Mononuclear and Polynuclear Metal Complexes
The synthesis of metal complexes with this compound and its derivatives can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The resulting structures can be either mononuclear, containing a single metal center, or polynuclear, featuring multiple metal ions bridged by the ligand or other bridging groups.
For instance, carbohydrazone-based ligands derived from the reaction of carbohydrazide (B1668358) with 2-pyridylketones are known to be excellent precursors for designing transition metal complexes, often forming dicompartmental ligands that can coordinate to two metal ions. Although specific studies on this compound are limited, research on related systems, such as a 2D coordination polymer of Mn(II) with a carbohydrazone ligand, demonstrates the formation of dinuclear units bridged by the enolate oxygen of the ligand. The use of pseudohalide co-ligands, like dicyanamide, can further link these dinuclear units into extended polynuclear structures.
Metal-to-Ligand Stoichiometry and Coordination Geometries
The stoichiometry of the resulting complexes (the ratio of metal ions to ligands) and their coordination geometries are highly dependent on the reaction conditions and the specific metal ion used. Pyridine-based amide ligands have been shown to form complexes with varying metal-to-ligand ratios, leading to different coordination environments. researchgate.net
For example, in complexes with 2-acetylpyridine (B122185) N(4)-phenylthiosemicarbazone, a related ligand system, both mononuclear and binuclear complexes have been synthesized. rsc.org In the mononuclear complexes of Ga(III) and In(III), the metal center is chelated by two tridentate ligands, resulting in a distorted octahedral geometry. rsc.org In a binuclear Cu(II) complex, two copper atoms are bridged by the sulfur atom of the ligand, with one copper atom exhibiting a square planar geometry and the other an octahedral geometry. rsc.org Similarly, copper(II) complexes with 2-benzoylpyridine (B47108) 4-allylthiosemicarbazone can form both mononuclear and dimeric structures, with the dimeric complexes featuring sulfur-bridged copper atoms. mdpi.com These examples suggest that this compound could also form complexes with diverse stoichiometries and coordination geometries, including square planar, tetrahedral, and octahedral arrangements, depending on the metal ion and synthetic approach.
Chelation Properties and Metal-Ligand Binding Thermodynamics
The chelation of metal ions by this compound is a critical aspect of its coordination chemistry, with significant implications for its potential applications, particularly in biological systems.
Interactions with Biologically Relevant Metal Ions (e.g., Cu(II), Fe(III))
The interaction of ligands with biologically relevant metal ions such as copper(II) and iron(III) is of great interest due to their roles in various biological processes and their potential as therapeutic targets. The design of chelating agents for these metal ions is an active area of research, with a focus on achieving high thermodynamic stability and kinetic inertness. nih.gov
Cyclometallated Complexes and Their Research Utility
Cyclometallation is a chemical reaction in which a ligand, typically containing a C-H bond, reacts with a metal center to form a metallacycle. The 2-phenylpyridine (B120327) moiety is a classic cyclometalating ligand, and its derivatives have been extensively used to create highly stable and often luminescent metal complexes, particularly with d-block elements like iridium(III) and platinum(II). wikipedia.org
The reaction of 2-phenylpyridine with iridium trichloride (B1173362) leads to the formation of a chloride-bridged cyclometalated dimer, which can be further converted to the highly emissive tris(2-phenylpyridine)iridium(III) complex. wikipedia.org This class of complexes has garnered significant attention for its applications in organic light-emitting diodes (OLEDs). wikipedia.org Similarly, cyclometalated platinum(II) complexes of 2-phenylpyridine have been synthesized and studied for their photophysical properties and potential applications. The introduction of functional groups onto the 2-phenylpyridine scaffold can significantly modify the properties of the resulting cyclometalated complexes.
Platinum(II) and Iridium(III) Cyclometalates of 2-Phenylpyridine
Platinum(II) and Iridium(III) complexes of 2-phenylpyridine and its derivatives are among the most extensively studied classes of organometallic compounds due to their applications in organic light-emitting diodes (OLEDs), bioimaging, and photoredox catalysis. nih.gov The formation of a cyclometalated ring, where the phenyl ring is deprotonated and bonds to the metal center through a carbon-metal bond, is a key feature of these complexes. uoi.gr
While specific studies on this compound complexes with Pt(II) and Ir(III) are not extensively documented in the reviewed literature, the behavior of structurally related ligands provides significant insights. For instance, mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids have been synthesized and characterized. uoi.gr In these complexes, the 2-phenylpyridine ligand acts as a bidentate C^N ligand, forming a stable five-membered chelate ring with the platinum center. The pyridine carboxylic acid coordinates as an ancillary ligand. It is anticipated that this compound would coordinate to Pt(II) and Ir(III) in a similar cyclometalating fashion through the phenyl C-H and pyridine N atoms. The carbohydrazide group could remain as a pendant functional group or participate in further coordination or hydrogen bonding interactions.
The reaction of iridium trichloride with 2-phenylpyridine typically leads to the formation of a chloride-bridged dimeric complex, [Ir(ppy)₂Cl]₂, which serves as a precursor for the synthesis of various tris-cyclometalated iridium(III) complexes. wikipedia.org A similar reactivity pattern would be expected for this compound. The electronic properties of the resulting complexes, such as their emission color and quantum yield, would be influenced by the electron-donating or -withdrawing nature of the carbohydrazide group. rsc.org
Below is a table summarizing the photophysical properties of related cyclometalated Pt(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids, which can serve as a reference for the potential properties of this compound complexes.
| Complex | Emission Maxima (nm) in Solution | Quantum Yield (%) in Solution | Emission Maxima (nm) in Solid State | Quantum Yield (%) in Solid State |
| trans-[Pt(ppy)(3-pyacH)Cl] | 475-580 | ~0.05-0.17 | ~530 | 3.20-4.86 |
| trans-[Pt(ppy)(4-pyacH)Cl] | 475-580 | ~0.05-0.17 | ~530 | 3.20-4.86 |
| Data sourced from related pyridine carboxylic acid complexes. uoi.gr |
Bridge Cleavage Reactions in Dinuclear Complexes
Dinuclear complexes, particularly those with bridging ligands, are fundamental in understanding metal-metal interactions and in the design of catalysts and functional materials. The chloro-bridged dimers of cyclometalated platinum(II) and iridium(III), such as [Pt(ppy)Cl]₂ and [Ir(ppy)₂Cl]₂, are common starting materials in the synthesis of mononuclear complexes. uoi.grmdpi.com The cleavage of the chloride bridges by a coordinating ligand is a crucial step in these reactions.
In the context of this compound, the hydrazide moiety itself could act as a bridging ligand to form dinuclear or polynuclear structures. If a dinuclear complex of a 2-phenylpyridine derivative with bridging ligands (e.g., halides) is formed, the carbohydrazide group of an incoming ligand could potentially participate in a bridge cleavage reaction. More interestingly, the hydrazide group could act as a bridging unit between two metal centers.
While direct examples involving this compound are not available, studies on dinuclear platinum(II) complexes with other bridging ligands provide a model for such reactions. For instance, dinuclear platinum(II) complexes where two Pt(NCN) units are linked by a rigid scaffold have been investigated. northumbria.ac.uk The interaction between the two metal centers is highly dependent on the nature of the ancillary ligands and the bridging framework. Bridge cleavage reactions in such systems can be induced by strong donor ligands, leading to the formation of mononuclear species. The study of such reactions is critical for understanding the stability and reactivity of polynuclear systems.
Supramolecular Assembly and Coordination Polymer Formation
The carbohydrazide group in this compound is an excellent functional group for directing supramolecular assembly and forming coordination polymers. The hydrazide moiety possesses multiple hydrogen bond donors (N-H) and acceptors (C=O, N), making it an ideal candidate for forming extended networks through hydrogen bonding. mdpi.comnih.gov
When coordinated to a metal center, the uncoordinated sites of the carbohydrazide group can interact with adjacent molecules, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The combination of the rigid 2-phenylpyridine core and the flexible, hydrogen-bonding capable carbohydrazide tail allows for the construction of complex and functional materials.
The formation of coordination polymers can be envisaged where the this compound ligand bridges between metal centers. The 2-phenylpyridine unit would coordinate to one metal center in a cyclometalated fashion, while the hydrazide group could coordinate to an adjacent metal ion. This bridging behavior can lead to the formation of infinite chains, sheets, or frameworks. The choice of metal ion and reaction conditions would play a crucial role in determining the final topology of the coordination polymer. mdpi.comacs.org
Studies on the supramolecular assembly of complexes with hydrazide-based ligands have shown the formation of diverse structures, including layered assemblies and channeled frameworks. mdpi.com For example, the self-assembly of Cd(II) complexes with hydralazine-type ligands leads to the formation of 1D coordination polymers. mdpi.com Similarly, the use of oxadiazole-containing ligands, which share some structural similarities with the carbohydrazide group, has led to the synthesis of new coordination polymers and bimetallic macrocyclic supramolecular complexes. acs.org The ability of platinum(II) terpyridine complexes to self-assemble into nanoparticles in solution further highlights the potential for this compound complexes to form ordered nanostructures. mdpi.com
The interplay between the coordination bonds to the metal center and the non-covalent interactions (hydrogen bonding, π-π stacking) of the ligand is key to controlling the structure and properties of the resulting supramolecular assemblies.
Computational and Theoretical Approaches in 2 Phenylpyridine 4 Carbohydrazide Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA.
The interaction of small molecules with Deoxyribonucleic acid (DNA) is a key focus in the development of new therapeutic agents, particularly anticancer drugs. Molecular docking studies on pyridine-4-carbohydrazide derivatives, the core scaffold of 2-phenylpyridine-4-carbohydrazide, have been performed to predict their DNA binding capabilities. cmjpublishers.com
These in silico studies investigate how these compounds fit into the grooves of the DNA double helix. The predictions from molecular docking suggest that pyridine-4-carbohydrazide Schiff base derivatives can bind to DNA, with the binding affinity influenced by the nature and position of various substituents. cmjpublishers.com For instance, computational analyses using tools like AutoDock Vina have been employed to model the interactions between these derivatives and DNA fragments. cmjpublishers.com The results of such studies typically identify the specific type of groove binding (major or minor) and the key molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-DNA complex. These predictions are crucial for guiding the synthesis of compounds with enhanced DNA-targeting potential. cmjpublishers.com
While the phenylpyridine core is of interest in medicinal chemistry, specific molecular docking studies detailing the binding mechanisms of this compound as a Cyclin-Dependent Kinase (CDK) inhibitor are not extensively documented in the reviewed scientific literature. Research on CDK inhibition tends to focus on other classes of heterocyclic compounds.
Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Mechanisms
Structure-Activity Relationship (SAR) Studies using Computational Models (e.g., CoMSIA)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational models like Comparative Molecular Field Analysis (CoMSIA) provide 3D-QSAR (Quantitative Structure-Activity Relationship) data by correlating the 3D properties of molecules with their activity. There are no specific CoMSIA or detailed SAR studies focused solely on this compound found in the reviewed literature.
Prediction of Activity Spectra for Chemical Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its structural formula. This analysis provides probabilities for a wide range of biological activities. cmjpublishers.comauctoresonline.org For derivatives of pyridine-4-carbohydrazide, PASS analysis has been utilized as part of a broader in silico evaluation to forecast their potential therapeutic applications before undertaking laboratory synthesis. cmjpublishers.comauctoresonline.org
This predictive approach helps in identifying the most promising biological activities for a given compound, thereby streamlining the drug discovery process. The analysis generates a list of potential activities with a corresponding probability value (Pa for probable activity and Pi for probable inactivity). A higher Pa value suggests a greater likelihood of the compound exhibiting that specific biological activity.
| Compound Class | Predicted Activity | Probability (Pa) | Computational Tool |
|---|---|---|---|
| Pyridine-4-carbohydrazide Derivatives | Antitubercular | > 0.7 | PASS Online |
| Pyridine-4-carbohydrazide Derivatives | Antibacterial | > 0.6 | PASS Online |
| Pyridine-4-carbohydrazide Derivatives | Antifungal | > 0.5 | PASS Online |
| Pyridine-4-carbohydrazide Derivatives | Anti-inflammatory | > 0.4 | PASS Online |
In Silico Design and Evaluation of Derivatives for Specific Molecular Interactions
The design of novel derivatives from a lead compound is a cornerstone of modern drug development. In silico methods are extensively used to design and evaluate new chemical entities based on a core scaffold like pyridine-4-carbohydrazide. auctoresonline.org This process involves creating a virtual library of derivatives by introducing various substituents to the parent molecule. auctoresonline.org
These designed derivatives are then subjected to a battery of computational tests to predict their physicochemical properties, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. auctoresonline.org This virtual screening helps in prioritizing a smaller, more promising set of compounds for actual synthesis and biological testing, thereby saving significant time and resources. cmjpublishers.comauctoresonline.org For pyridine-4-carbohydrazide derivatives, computational platforms are used to evaluate how modifications, such as adding different substituted aldehydes to form Schiff bases, impact their therapeutic potential. auctoresonline.org
| Derivative Scaffold | Computational Evaluation | Key Findings | Software/Platform Used |
|---|---|---|---|
| Pyridine-4-carbohydrazide Schiff Bases | Physicochemical Properties | Most derivatives adhere to Lipinski's & Veber's rules. | Molinspiration |
| Pyridine-4-carbohydrazide Schiff Bases | ADME Prediction | Good predicted intestinal absorption for all compounds. auctoresonline.org | pkCSM platform |
| Pyridine-4-carbohydrazide Schiff Bases | Drug-Likeness | Favorable bioactivity scores for various receptor targets. | Molinspiration |
| Pyridine-4-carbohydrazide Schiff Bases | Toxicity Prediction | Varied predictions for CYP450 inhibition. auctoresonline.org | pkCSM platform |
Exploration of Biological Activities and Mechanistic Insights in Vitro Research
Antimicrobial Activity Studies
Inhibition of Bacterial Growth (e.g., Gram-positive, Gram-negative)
Derivatives of 2-phenylpyridine-4-carbohydrazide have been investigated for their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of lipophilic characteristics into the isoniazid (B1672263) (INH) framework, a well-known anti-tuberculosis drug, is a strategy aimed at improving the molecule's ability to diffuse through the lipid-rich cell walls of bacteria, potentially enhancing its antibacterial effects. nih.gov
In one study, linking pyridine-4-carbohydrazide to other antimicrobial agents resulted in compounds with low inhibition of Gram-positive bacteria and inactivity against Gram-negative bacteria, suggesting a degree of selectivity for mycobacteria. nih.gov Another study reported that certain functionally substituted pyridine (B92270) carbohydrazides exhibited a significant antibacterial effect against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value that was two times better than the standard combination of ampicillin/cloxacillin. nih.gov
Research on related hydrazide structures has shown varied results. For instance, new phthalimide (B116566) Schiff base derivatives of phthalimidobenzoic acid hydrazide showed variable but generally slight inhibition against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. f1000research.com Notably, there was moderate to high activity against S. pyogenes, while S. aureus was highly resistant. f1000research.com Similarly, macrocyclic hydrazone Schiff bases demonstrated variable inhibitory activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Salmonella typhi and Escherichia coli (Gram-negative). researchgate.net
The broader class of hydrazones has also been a subject of antimicrobial research. Hydrazones derived from galloyl hydrazide showed excellent to good antibacterial activity against two pathogenic bacteria, with some derivatives showing promising results compared to ampicillin. chemmethod.com In contrast, a study on flavonoids and organic acids found them to be generally more active against Gram-negative bacteria like E. coli and P. aeruginosa than Gram-positive bacteria such as E. faecalis and S. aureus. mdpi.com Asymmetric and monomeric analogues of robenidine, a hydrazide derivative, have shown activity against both Gram-positive (including MRSA and VRE) and Gram-negative strains like E. coli and P. aeruginosa. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |
|---|---|---|---|
| Pyridine-4-carbohydrazide Hybrids | Low inhibition | Inactive | Selective for mycobacteria. nih.gov |
| Functionally Substituted Pyridine Carbohydrazides | Not specified | Pseudomonas aeruginosa | 2-fold superior MIC to ampicillin/cloxacillin for one derivative. nih.gov |
| Phthalimide Schiff Bases of Hydrazide | Variable (slight to high) | Variable (slight) | Moderate to high activity against S. pyogenes; resistance in S. aureus. f1000research.com |
| Macrocyclic Hydrazone Schiff Bases | Variable inhibition | Variable inhibition | Activity observed against B. subtilis, S. aureus, S. typhi, and E. coli. researchgate.net |
| Galloyl Hydrazide-Derived Hydrazones | Not specified | Not specified | Promising activity compared to ampicillin. chemmethod.com |
| Robenidine Analogues (Hydrazide derivatives) | Active (MRSA, VRE) | Active (E. coli, P. aeruginosa) | Broad-spectrum potential. nih.gov |
Antifungal Efficacy
The antifungal properties of this compound and its derivatives have been a significant area of investigation. Studies have shown that these compounds can exhibit notable efficacy against various fungal pathogens, including multi-drug resistant (MDR) strains. nih.gov
One study highlighted a functionally substituted pyridine carbohydrazide (B1668358) derivative that demonstrated potent activity against four MDR strains of Candida species. The minimum inhibitory concentration (MIC) values for this compound were in the range of 16–24 µg/mL, with a percentage inhibition up to 92.57%, which was superior to the broad-spectrum antifungal drug fluconazole (B54011). nih.gov Other research has also pointed to the potential of pyridine-4-carbohydrazide derivatives as having significant antifungal capabilities, particularly against C. albicans. nih.gov
The broader family of hydrazide-containing compounds has also been explored for antifungal applications. (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives incorporating a diacylhydrazine group showed apparent antifungal activities against several phytopathogenic fungi, including Cercospora arachidicola, Alternaria solani, Phytophthora capsici, and Physalospora piricola, with some compounds showing efficacy comparable to the commercial fungicide chlorothalonil. nih.gov Similarly, a study on N'-phenylhydrazides revealed that many of the synthesized compounds exhibited varying degrees of antifungal activity against five strains of C. albicans, with some being more effective than fluconazole against resistant strains. nih.govresearchgate.net The mechanism for some of these hydrazide derivatives may involve the generation of free radicals and reactive oxygen species, leading to damage of the fungal mycelium. nih.govresearchgate.net
Hydrazine-based compounds have demonstrated fungicidal activity with a rapid killing rate against C. albicans and were effective against clinical isolates resistant to standard antifungal drugs. mdpi.com The introduction of specific chemical groups, such as a para-chlorine atom on an aromatic moiety, was found to increase the activity against C. albicans. mdpi.com
Table 2: Antifungal Activity of this compound and Related Hydrazide Derivatives
| Compound/Derivative Class | Fungal Species | Key Findings |
|---|---|---|
| Functionally Substituted Pyridine Carbohydrazides | Candida spp. (MDR strains) | MICs of 16–24 µg/mL; up to 92.57% inhibition, surpassing fluconazole. nih.gov |
| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides | Cercospora arachidicola, Alternaria solani, Phytophthora capsici, Physalospora piricola | Apparent antifungal activities, with some comparable to chlorothalonil. nih.gov |
| N'-Phenylhydrazides | Candida albicans (including fluconazole-resistant strains) | Many compounds showed better activity than fluconazole against resistant strains. nih.govresearchgate.net |
| Hydrazine-based compounds | Candida albicans | Fungicidal activity with a fast killing rate, effective against drug-resistant isolates. mdpi.com |
Modulatory Effects on Enzyme Systems
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the cell cycle, and their deregulation is often implicated in diseases like cancer. nih.govmdpi.com Small molecule inhibitors of CDKs have emerged as attractive therapeutic agents. nih.gov The inhibition of CDKs, such as CDK4 and CDK6, prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the cell from progressing from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation. nih.govmdpi.com
CDK inhibitors are broadly classified into two families: the INK4 family and the Cip/Kip family. nih.gov The INK4 proteins specifically inhibit the cyclin D/CDK4/CDK6 complexes, which are active in the G1 phase. nih.gov The mechanism of many small molecule inhibitors involves competing with ATP for its binding pocket on the kinase. nih.gov However, the high similarity in the catalytic domains across different CDKs makes achieving selectivity a challenge. nih.gov
Enzyme Catalysis (e.g., Urease Inhibition)
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid. nih.gov It is found in various organisms, including bacteria, fungi, and plants, and plays a role in nitrogen metabolism. nih.govnih.gov In pathogenic bacteria like Helicobacter pylori, urease is a key virulence factor, making its inhibition a therapeutic strategy. nih.gov
Research into the inhibition of urease has identified several classes of compounds that can effectively block its activity. Pyridylpiperazine-based carbodithioate derivatives have been synthesized and evaluated as potential urease inhibitors. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the phenyl ring. For example, the introduction of a nitro group at the 4-position of the phenyl ring in one series of compounds resulted in effective urease inhibition. nih.gov
In another study, oxazole-based imidazopyridine derivatives were also found to be potent urease inhibitors, with some analogues showing significantly greater potency than the standard inhibitor thiourea. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that the presence of electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2), or groups capable of forming strong hydrogen bonds like hydroxyl (-OH), enhanced the inhibitory potential. nih.gov Molecular docking studies suggest that these inhibitors interact with key amino acid residues in the active site of the urease enzyme. nih.govnih.gov While direct studies on this compound are not detailed, the principles of urease inhibition by related heterocyclic compounds provide insight into potential mechanisms.
DNA Interaction Studies
The interaction of small molecules with DNA is a fundamental area of research for understanding drug mechanisms and developing new therapeutic agents. cmjpublishers.com DNA presents a well-defined three-dimensional structure with accessible functional groups, making it a prime target for drug design. cmjpublishers.com Small molecules can interact with DNA through covalent or non-covalent mechanisms. Non-covalent interactions, which are reversible, include intercalation (where a molecule inserts itself between the base pairs of the DNA), groove binding (where a molecule fits into the major or minor grooves of the DNA helix), and electrostatic interactions. cmjpublishers.commdpi.com
Studies on pyridine-4-carbohydrazide Schiff base derivatives have explored their DNA binding properties through both computational (molecular docking) and experimental (spectroscopic) methods. cmjpublishers.com Molecular docking simulations can predict the preferred binding mode and strength of interaction between a small molecule and DNA. cmjpublishers.com For the pyridine-4-carbohydrazide derivatives, these studies identified that aromatic planar structures and specific substitution patterns were important for DNA binding activity. cmjpublishers.com
Experimental validation using UV-visible absorption titration and competitive binding assays confirmed that four lead compounds from this series bind to the minor groove of genomic DNA. cmjpublishers.com The binding constants (Kb) for these interactions were in the range of 6.3 × 10⁴ to 7.4 × 10⁴ M⁻¹, and the negative Gibbs free energy values indicated that these binding events were spontaneous. cmjpublishers.com Such studies underscore the potential of pyridine-4-carbohydrazide derivatives as DNA-targeting agents. cmjpublishers.com
Related metal complexes of ligands containing pyridine moieties have also been extensively studied for their DNA interactions. For example, ruthenium(II) complexes with ligands like dppz (dipyrido[3,2-a:2',3'-c]phenazine) are known to bind strongly to DNA, primarily through intercalation, with binding constants significantly higher than that of the classic intercalator ethidium (B1194527) bromide. mdpi.com The large aromatic surface of the dppz ligand facilitates this strong interaction. mdpi.com Similarly, gold(III) complexes with pyrazine-bipyrazole-based ligands have been shown to intercalate between DNA base pairs, with binding constants in the range of 5.4 × 10⁴ to 2.17 × 10⁵ M⁻¹. nih.gov
DNA Binding Properties and Intercalation Research
Currently, there is a notable absence of publicly available scientific literature specifically investigating the DNA binding and intercalation properties of this compound. While research into related heterocyclic compounds, such as those containing phenanthroline or other polypyridyl ligands, has shown various modes of DNA interaction including intercalation, specific studies on this compound are not documented. sdu.dknih.govjchemlett.com
DNA Cleavage Activity Investigations
Similar to DNA binding, there are no specific studies in the available scientific literature that focus on the DNA cleavage activity of this compound. Investigations into the DNA cleaving capabilities are often associated with metal complexes of pyridine-containing ligands, which can generate reactive oxygen species or directly hydrolyze the phosphodiester backbone of DNA. However, such research has not been extended to this compound itself.
Amyloid Aggregation Monitoring and Interference
While derivatives of 2-phenylpyridine (B120327) have been explored for their potential in neuroscience, particularly in relation to Alzheimer's disease, specific research on this compound is not available. uiowa.edunih.govnih.gov
Luminescence Response to Amyloid Fibrils
There are no specific studies detailing the luminescence response of this compound in the presence of amyloid fibrils. Research has been conducted on certain cyclometalated platinum(II) complexes that incorporate a 2-phenylpyridine (ppy) ligand, which have demonstrated a "turn-on" luminescence when interacting with amyloid fibrils. uiowa.edu This response is often attributed to the complex's interaction with the hydrophobic surfaces of the fibrils. uiowa.edu However, these findings are specific to the platinum complexes and cannot be directly extrapolated to this compound.
Promotion of Fibril Reorganization
No research is currently available that investigates the role of this compound in promoting the reorganization of amyloid fibrils. Studies on some anilide-substituted (ppy)Pt(acac) complexes have suggested an ability to modify the structure of amyloid fibrils after prolonged incubation, but this is a property of the specific platinum complex studied. uiowa.edu
Ion Channel Modulation (e.g., Insect Ca2+ Level Modulators)
The scientific literature lacks specific studies on the ion channel modulating activities of this compound. While some derivatives of 2-phenylpyridine have been synthesized and tested for insecticidal activity, which may imply interaction with insect ion channels, the specific mechanism and the involvement of the carbohydrazide moiety in this context have not been elucidated for this particular compound. mdpi.com
Mycolic Acid Synthesis Inhibition (as observed with Isoniazid, a pyridine-4-carbohydrazide)
The structural moiety of pyridine-4-carbohydrazide is a key component of the well-known antituberculosis drug, Isoniazid (Isonicotinic acid hydrazide). researchgate.netyoutube.comnih.gov The mechanism of Isoniazid provides a significant insight into the potential biological activity of compounds containing this chemical feature, including this compound.
Isoniazid functions as a prodrug that requires activation within the mycobacterium. youtube.comnih.gov This activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG. researchgate.netyoutube.comnih.gov Once activated, the resulting radical form of Isoniazid covalently binds with an acyl carrier protein (AcpM) and a beta-ketoacyl carrier protein synthetase (KasA). youtube.com This leads to the formation of a potent isonicotinyl-NAD complex. nih.gov
This complex is a direct inhibitor of the enoyl-acyl carrier protein reductase, known as InhA. researchgate.netnih.gov InhA is a critical enzyme in the fatty acid synthesis pathway (FAS-II) of Mycobacterium tuberculosis, which is responsible for producing mycolic acids. researchgate.netnih.gov Mycolic acids are long, complex fatty acids that are essential and integral building blocks of the mycobacterial cell wall, providing a hydrophobic and impermeable barrier. nih.gov By inhibiting InhA, Isoniazid effectively blocks mycolic acid synthesis, leading to the collapse of the cell wall's integrity and ultimately causing bacterial death. researchgate.netnih.gov
Given that this compound shares the core pyridine-4-carbohydrazide structure with Isoniazid, it is mechanistically plausible that it could be investigated for similar mycolic acid synthesis inhibition properties. However, specific experimental validation of this activity for this compound is not documented in the current literature.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in 2-Phenylpyridine-4-carbohydrazide. The IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The N-H stretching vibrations of the hydrazide moiety's -NHNH2 group are typically observed in the 3300–3500 cm⁻¹ region. For carbohydrazide (B1668358) derivatives, a band associated with the N-H stretching vibration of the carbohydrazide group has been calculated at 3336 cm⁻¹ and observed experimentally at 3316 cm⁻¹. The carbonyl group (C=O) of the hydrazide gives rise to a strong absorption band, which is typically found around 1686 cm⁻¹. In similar carbohydrazide structures, this C=O stretching mode has been computed at 1684 cm⁻¹ and assigned at 1686 cm⁻¹ in the FTIR spectrum.
The aromatic C-H stretching vibrations of the phenyl and pyridine (B92270) rings appear above 3000 cm⁻¹. The C=N stretching vibration within the pyridine ring and the C=C stretching vibrations of the aromatic rings are expected in the 1400–1600 cm⁻¹ range. For a related N-acylhydrazone derivative, the C=N stretch was assigned at 1612 cm⁻¹. The N-N stretching mode in a carbohydrazide group has been assigned at 1116 cm⁻¹. Far-infrared spectroscopy can probe lower frequency modes, such as those related to intermolecular hydrogen bonding, which are sensitive to the molecule's conformational state.
Table 1: Characteristic IR Absorption Bands for this compound Analogs
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretch | 3316 - 3336 | |
| Carbonyl (C=O) | Stretch | 1684 - 1686 | |
| Imine (C=N) | Stretch | ~1612 | |
| Amine (N-H) | Bend | 1515 - 1557 | |
| Phenyl-Nitrogen (Ph-N) | Stretch | 1123 - 1163 | |
| Nitrogen-Nitrogen (N-N) | Stretch | ~1116 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment. The aromatic protons of the phenyl and pyridine rings are expected to resonate in the downfield region, typically between 7.0 and 8.7 ppm. For the parent 2-phenylpyridine (B120327), signals are observed at δ 8.66, 7.98, 7.65, 7.43, 7.37, and 7.14 ppm. The protons of the carbohydrazide group (-CONHNH₂) would appear as distinct signals. The amide proton (CONH) is typically deshielded and may appear as a broad singlet at a high chemical shift, with values around 12.42 ppm reported for analogous pyrazine (B50134) carbohydrazides. The terminal -NH₂ protons would also produce a separate signal.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. For 2-phenylpyridine, carbon signals appear at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm. The most downfield signal corresponds to the carbonyl carbon (C=O) of the carbohydrazide group, which is expected to appear above 155 ppm; a value of 157.78 ppm has been reported for a similar carbohydrazide compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Spectrum | Moiety | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic (Phenyl & Pyridine) | 7.0 - 8.7 | |
| ¹H NMR | Amide (CONH) | > 12.0 | |
| ¹³C NMR | Aromatic (Phenyl & Pyridine) | 120 - 158 | |
| ¹³C NMR | Carbonyl (C=O) | > 155 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its structure. The compound has a molecular formula of C₁₂H₁₁N₃O and a molecular weight of approximately 213.24 g/mol . In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 213.
The fragmentation of carbohydrazide derivatives often involves specific bond cleavages. Common fragmentation pathways include the loss of the terminal amino group (-NH₂), water (H₂O), or the entire hydrazide moiety. The fragmentation of related heterocyclic systems can involve the elimination of small molecules like phenol (B47542) or phenoxyketene from the molecular ions. The fragmentation of the molecular ion can proceed through the loss of the phenoxy group, followed by further loss of alkenes. For other heterocyclic compounds, fragmentation can be initiated by the ejection of atomic oxygen or an OH radical. Analysis of sodiated oligosaccharides, which are also complex molecules, shows that fragmentation can produce a variety of cross-ring cleavages that are indicative of linkage positions.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₁₂H₁₁N₃O]⁺ | 213 | Molecular Ion [M]⁺ |
| [C₁₂H₉N₂O]⁺ | 197 | Loss of NH₂ |
| [C₆H₅N₂O]⁺ | 133 | Cleavage of C(O)-NHNH₂ bond, fragment [Py-C(O)]⁺ |
| [C₁₁H₈N]⁺ | 154 | Loss of CONHNH₂ |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
For instance, the crystal structure of N′-[(2Z)-4-Oxo-4-phenylbut-2-en-2-yl]pyridine-4-carbohydrazide was determined at 100 K. Another related compound, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, crystallizes in the triclinic system with the space group P-1. Its unit cell parameters at 100 K are a = 6.1325(4) Å, b = 8.2667(5) Å, c = 16.052(2) Å, with α = 86.829(2)°, β = 82.507(2)°, and γ = 84.603(2)°. Similarly, N'-acetyl-N'-phenyl-2-naphthohydrazide crystallizes in the P-1 space group, and its structure is stabilized by a network of N-H···O and C-H···O hydrogen bonds, along with C-H···π and π···π interactions, forming a supramolecular assembly. These examples suggest that this compound likely forms a stable, crystalline solid with its structure heavily influenced by hydrogen bonding involving the carbohydrazide group.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions originating from its chromophoric groups: the phenyl ring, the pyridine ring, and the carbonyl group.
The aromatic systems will give rise to intense π→π* transitions, typically below 300 nm. The parent 2-phenylpyridine has available UV/Visible spectrum data, indicating its absorption characteristics. In related systems, such as N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives, absorption spectra lie in the range of 266–414 nm. The carbonyl group's lone pair electrons can undergo a lower-energy n→π* transition, which often appears as a weaker band at a longer wavelength. The specific absorption maxima (λmax) and molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can shift the energy levels of the electronic states. For example, the absorption spectrum of fac-tris(2-phenylpyridine)-Iridium(III) in DMSO shows distinct bands related to the ligand.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a stable, closed-shell molecule, all its electrons are paired. Consequently, the pure compound is diamagnetic and does not produce an ESR signal.
However, ESR spectroscopy could be used to study paramagnetic derivatives of the compound. For example, if the molecule were to be oxidized to a radical cation or reduced to a radical anion, the resulting species would be ESR active. Furthermore, if this compound were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex would be amenable to ESR analysis. Such a study could provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. An ESR study on a dinitrene generated from a 2,6-bis(4'-azidophenyl)-4-phenylpyridine derivative highlights how this technique can be applied to paramagnetic forms of phenylpyridine compounds, yielding spin Hamiltonian parameters such as g = 2.003 and D(Q) = 0.154 cm⁻¹.
Surface Morphology Analysis (SEM)
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface topography and morphology of a solid sample at high magnification. For a crystalline compound like this compound, SEM analysis would reveal details about the size, shape, and surface features of its crystals.
While specific SEM studies on this compound are not documented in the provided context, the technique could be applied to a recrystallized sample to observe its crystal habit (e.g., needles, plates, prisms), assess the degree of crystallinity, and examine any surface defects or aggregation patterns. This morphological information is valuable in materials science for understanding how the compound might behave in solid-state applications, such as in the formulation of pharmaceuticals or organic electronic materials.
Q & A
Basic: What are the recommended synthetic routes for 2-Phenylpyridine-4-carbohydrazide, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves condensation of pyridine-4-carboxylic acid derivatives with phenylhydrazine. A common approach includes:
Hydrazide Formation : React pyridine-4-carbonyl chloride with phenylhydrazine in a polar solvent (e.g., ethanol) under reflux.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Characterization : Confirm structure via:
- NMR Spectroscopy : Analyze and NMR for hydrazide NH peaks (~9-10 ppm) and aromatic protons.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHNO).
- IR Spectroscopy : Verify C=O (1650–1700 cm) and N-H (3200–3400 cm) stretches .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Mitigation : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Toxicity Precautions : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Avoid dust generation and store in airtight containers .
Advanced: How can researchers address contradictions in reported toxicity data for hydrazide derivatives?
Methodological Answer:
Comparative Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) alongside structurally similar compounds (e.g., phenylhydrazine derivatives) to identify trends.
Dose-Response Analysis : Use varying concentrations in cytotoxicity assays (e.g., MTT on HepG2 cells) to establish LD values.
Meta-Analysis : Cross-reference existing data with databases like PubChem, noting discrepancies in purity, solvents, or assay conditions .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or pyridine rings to assess electronic effects.
Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays.
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide synthesis .
Basic: What analytical methods are suitable for detecting impurities in this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
- TLC : Monitor reactions using silica plates (ethyl acetate:hexane = 3:7) and visualize under UV light.
- Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C, H, N percentages .
Advanced: How to optimize reaction conditions for higher yield in large-scale synthesis?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol) for reaction efficiency.
Catalyst Use : Evaluate bases (e.g., KCO) or Lewis acids (e.g., ZnCl) to accelerate condensation.
Process Monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts .
Advanced: What computational tools predict the environmental persistence of this compound?
Methodological Answer:
- PBT/vPvB Assessment : Use EPI Suite to estimate biodegradability (BIOWIN), bioaccumulation (BCF), and toxicity.
- Molecular Dynamics : Simulate soil mobility and hydrolysis pathways (Gaussian 09) under varying pH conditions.
- Ecotoxicity Prediction : Apply TEST software (EPA) to model aquatic toxicity for Daphnia magna .
Basic: How to determine solubility and stability in formulation studies?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and measure via UV-Vis spectroscopy.
- Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing degradation by HPLC .
Advanced: What mechanistic insights guide catalytic applications of hydrazide derivatives?
Methodological Answer:
Kinetic Studies : Monitor reaction rates (e.g., oxidation of alcohols) under varying catalyst loadings.
Spectroscopic Probes : Use EPR to detect radical intermediates in redox reactions.
Isotope Labeling : Track incorporation in hydrolysis products to elucidate pathways .
Basic: How to validate synthetic intermediates using hyphenated techniques?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
